molecular formula C22H29N5O2 B2664346 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-33-6

9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2664346
CAS No.: 922453-33-6
M. Wt: 395.507
InChI Key: VTULBLKPXDUXTK-UHFFFAOYSA-N
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Description

9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Biological Activity

The compound 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS No. 922453-33-6) is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, including antimicrobial properties and other pharmacological effects.

  • Molecular Formula : C22H29N5O2
  • Molecular Weight : 395.507 g/mol
  • IUPAC Name : 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Antimicrobial Activity

Recent studies have indicated that purine derivatives like the compound exhibit antimycobacterial activity . For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound was tested against Mycobacterium tuberculosis with promising results. Compounds structurally similar to it have shown MIC values as low as 1 μM against drug-resistant strains of M. tuberculosis .

Cytotoxicity and Selectivity

The selectivity index (SI), defined as the ratio of cytotoxicity (IC50) to antimicrobial effectiveness (MIC), is crucial for evaluating the safety profile of new compounds:

  • Studies have demonstrated that certain purine derivatives possess low cytotoxicity in mammalian cell lines while maintaining effective antimicrobial activity. For example, a related compound exhibited an IC50 value significantly higher than its MIC against M. tuberculosis, indicating a favorable selectivity index .

Understanding the mechanism of action is vital for assessing the potential therapeutic application of this compound:

  • Research has identified specific genetic mutations in M. tuberculosis strains resistant to certain purine derivatives. These mutations often occur in genes encoding key enzymes involved in the bacterial cell wall biosynthesis pathway . This suggests a targeted mechanism of action that could be exploited in drug design.

Study 1: Antimycobacterial Activity

A study conducted by Gundersen et al. focused on various N-substituted purines and their antimycobacterial properties. The results indicated that:

  • Compounds with specific substitutions at the 9-position showed significant activity against M. tuberculosis, with some derivatives achieving low MIC values and high selectivity indices .

Study 2: Structural Modifications

Another research effort investigated structural modifications of purines to enhance their biological activity:

  • Modifications at positions 2 and 6 of the purine core resulted in derivatives with improved solubility and stability while retaining effective antimycobacterial activity . Such findings underscore the importance of chemical structure in determining biological efficacy.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Antimycobacterial ActivityMIC as low as 1 μM
CytotoxicityLow IC50 values in mammalian cells
Selectivity IndexFavorable SI ratios
Mechanism InsightsTargeting bacterial cell wall synthesis

Properties

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-14(2)10-13-27-20(28)18-19(24(5)22(27)29)23-21-25(11-7-12-26(18)21)17-9-6-8-15(3)16(17)4/h6,8-9,14H,7,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULBLKPXDUXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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